molecular formula C9H10BF3KNO B7972360 Potassium (3-(ethylcarbamoyl)phenyl)trifluoroborate

Potassium (3-(ethylcarbamoyl)phenyl)trifluoroborate

Cat. No.: B7972360
M. Wt: 255.09 g/mol
InChI Key: MLCIRNVJDRKAHR-UHFFFAOYSA-N
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Description

Potassium (3-(ethylcarbamoyl)phenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is known for its stability and versatility in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions. It is often used as a reagent in organic synthesis due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium (3-(ethylcarbamoyl)phenyl)trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride. The process is as follows:

    Boronic Acid Formation: The starting material, 3-(ethylcarbamoyl)phenylboronic acid, is synthesized through standard organic synthesis techniques.

    Trifluoroborate Formation: The boronic acid is then reacted with potassium bifluoride (KHF2) in an aqueous medium to form the trifluoroborate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 3-(ethylcarbamoyl)phenylboronic acid are prepared using automated synthesis equipment.

    Scalable Reaction Conditions: The reaction with potassium bifluoride is optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Potassium (3-(ethylcarbamoyl)phenyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism by which potassium (3-(ethylcarbamoyl)phenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in Suzuki-Miyaura reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the electrophilic coupling partner .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium (4-methoxyphenyl)trifluoroborate
  • Potassium (4-bromophenyl)trifluoroborate

Uniqueness

Potassium (3-(ethylcarbamoyl)phenyl)trifluoroborate is unique due to the presence of the ethylcarbamoyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This functional group can provide additional sites for further functionalization, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

potassium;[3-(ethylcarbamoyl)phenyl]-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF3NO.K/c1-2-14-9(15)7-4-3-5-8(6-7)10(11,12)13;/h3-6H,2H2,1H3,(H,14,15);/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCIRNVJDRKAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)C(=O)NCC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3KNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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